molecular formula C9H15NO3 B2502738 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid CAS No. 1094652-93-3

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid

Cat. No.: B2502738
CAS No.: 1094652-93-3
M. Wt: 185.223
InChI Key: WJZAJCDDTQLUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is characterized by the presence of a pyrrolidinone ring attached to a butanoic acid backbone, with a methyl group at the third position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid typically involves the reaction of 3-methylbutanoic acid with pyrrolidinone under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-methylbutanoic acid and the amine group of pyrrolidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopyrrolidin-1-yl)butanoic acid: Similar structure but lacks the methyl group at the third position.

    3-(2-Oxopyrrolidin-1-yl)propanoic acid: Similar structure but with a shorter carbon chain.

    2-(2-Oxopyrrolidin-1-yl)pentanoic acid: Similar structure but with a longer carbon chain

Uniqueness

3-Methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-2-(2-oxopyrrolidin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)8(9(12)13)10-5-3-4-7(10)11/h6,8H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZAJCDDTQLUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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